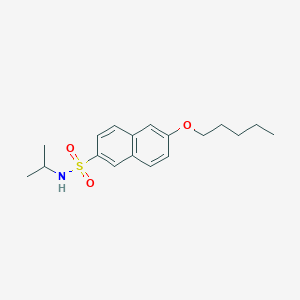

6-(pentyloxy)-N-(propan-2-yl)naphthalene-2-sulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

6-(pentyloxy)-N-(propan-2-yl)naphthalene-2-sulfonamide is a sulfonamide derivative that has attracted significant attention in scientific research due to its potential therapeutic applications. This compound is known to exhibit various biochemical and physiological effects, making it a promising candidate for drug development.

Applications De Recherche Scientifique

Photophysical Properties

- Research has examined the photophysical behavior of various probes, including those related to naphthalene-sulfonamides, in different solvents. This is significant for understanding their applications in studying biological systems like protein folding and unfolding kinetics (Moreno Cerezo et al., 2001).

Structural and Computational Analysis

- Studies on sulfonamide compounds like 4-methyl-N-(naphthalene-1-yl)benzene sulfonamide have been conducted, using techniques like X-ray diffraction and DFT to understand their molecular geometry and vibrational frequencies. This contributes to the understanding of naphthalene-based sulfonamides in various applications (Sarojini et al., 2012).

PET Imaging Applications

- Carbon-11 labeled naphthalene-sulfonamides have been synthesized for potential PET imaging applications, specifically for imaging human CCR8. This demonstrates the use of naphthalene-sulfonamide derivatives in advanced imaging techniques (Wang et al., 2008).

Catalytic Performance in Chemical Synthesis

- Research on Hβ molecular sieves for the acylation of 2-methylnaphthalene to synthesize β,β-methylacylnaphthalene highlights the application of naphthalene derivatives in catalysis and chemical synthesis (Sun et al., 2022).

Fluorescence Sensing and Intracellular Imaging

- A study on a naphthalene-based sulfonamide Schiff base has shown its potential as a fluorescence turn-on probe for selective detection of Al3+ ions, suggesting applications in sensing and imaging (Mondal et al., 2015).

Binding Studies in Biochemical Analysis

- Naphthalene-based sulfonamide probes have been used in studies to understand the binding nature of various compounds to proteins, demonstrating their application in biochemical analysis (Jun et al., 1971).

Drug Synthesis and Modification

- Novel Naproxen derivatives, which involve naphthalene components, have been synthesized, indicating the role of naphthalene-sulfonamides in drug development and modification (Pal et al., 2007).

Antimicrobial and Antifungal Activities

- Sulfonate derivatives with naphthalene structures have been synthesized and screened for antimicrobial and antifungal activities, showcasing their potential in medical and pharmaceutical applications (Fadda et al., 2016).

Propriétés

IUPAC Name |

6-pentoxy-N-propan-2-ylnaphthalene-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25NO3S/c1-4-5-6-11-22-17-9-7-16-13-18(10-8-15(16)12-17)23(20,21)19-14(2)3/h7-10,12-14,19H,4-6,11H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLSFZUKUOLLUIB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCOC1=CC2=C(C=C1)C=C(C=C2)S(=O)(=O)NC(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(pentyloxy)-N-(propan-2-yl)naphthalene-2-sulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(benzylthio)-N-(4-fluorophenyl)-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2483670.png)

![(E)-ethyl 2-((2-bromobenzoyl)imino)-3-methyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2483672.png)

![N-[(4-benzylmorpholin-2-yl)methyl]-6-chloropyridine-3-carboxamide](/img/structure/B2483676.png)

![1-(Chloromethyl)-3-ethylbicyclo[1.1.1]pentane](/img/structure/B2483681.png)

![N-(2,4-dimethylphenyl)-2-[5-(5-methylfuran-2-yl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide](/img/structure/B2483685.png)

![N-(4-ethoxyphenyl)-2-{[5-(2-methoxyethyl)-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl]sulfanyl}acetamide](/img/structure/B2483687.png)

![4-(4-(benzo[d]thiazol-2-yl)piperazine-1-carbonyl)-N-butyl-N-methylbenzenesulfonamide](/img/structure/B2483688.png)

![2-Amino-2-[3-(3,4-difluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2483689.png)